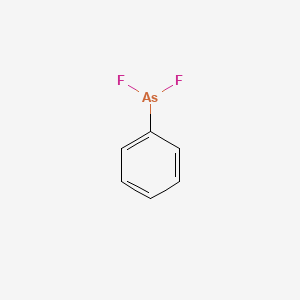

Arsine, difluorophenyl-

Description

Contextualization within Organoarsenic Chemistry

Difluorophenylarsine, with the chemical formula C6H3F2As, is an organoarsenic compound, a class of molecules containing a chemical bond between arsenic and carbon. ontosight.aiwikipedia.org Organoarsenic chemistry is a field that has played a significant, albeit now more specialized, role in the history of chemistry. wikipedia.orgrsc.org These compounds are typically derivatives of arsane (B1212154) (AsH3) or arsenic acid, with arsenic existing in either the +III or +V oxidation state. wikipedia.orgrsc.org Difluorophenylarsine falls into the category of trivalent organoarsenicals (R3As), which are structurally analogous to ammonia. rsc.org The field of organoarsenic chemistry encompasses a wide variety of compounds, from simple alkyl and aryl arsines to more complex heterocyclic systems and polymers. usa-journals.comnih.gov Historically, these compounds have been utilized in various applications, including as insecticides, herbicides, and even pharmaceuticals. wikipedia.org However, growing awareness of their inherent toxicity and environmental impact has led to a decline in their widespread industrial use. wikipedia.orgusa-journals.com

Historical Development of Fluorinated Organoarsines

The history of organoarsenic chemistry dates back to the 18th century with the synthesis of the first organometallic compound, cacodyl (B8556844) ((CH3)2As)2, by Louis Claude Cadet de Gassicourt in 1760. wikipedia.orgrsc.org This discovery laid the groundwork for future explorations into the nature of organometallic compounds and the concept of valency. rsc.org

The development of organofluorine chemistry followed a different trajectory. While the first organofluorine compound was synthesized in the mid-19th century, the field remained relatively unexplored until the 20th century due to the challenges of handling highly reactive fluorine. nih.govnumberanalytics.com The isolation of elemental fluorine by Henri Moissan in 1886 was a critical turning point. nih.govnumberanalytics.com

The convergence of these two fields, leading to the synthesis of fluorinated organoarsines like difluorophenylarsine, is a more recent development. The introduction of fluorine atoms into organoarsenic molecules can significantly alter their chemical and physical properties. wikipedia.org Modern synthetic methods, such as deoxygenative fluorination and oxidative fluorination, have provided more accessible routes to a variety of fluorinated organophosphorus(V) compounds, with some of these methods showing applicability to arsenic as well. researchgate.netnih.gov For example, difluorotriaryl-λ5-arsanes have been synthesized from triphenylarsine (B46628) in high yield using trichloroisocyanuric acid and potassium fluoride (B91410). researchgate.net These advancements have paved the way for more systematic investigations into the properties and potential applications of fluorinated organoarsines.

Significance of Difluorophenylarsine in Modern Chemical Science

Research has explored the use of difluorophenylarsine in the synthesis of more complex organic molecules. ontosight.ai Furthermore, its potential as a precursor for semiconducting materials has been a subject of investigation. ontosight.ai The broader class of arsenic-containing π-conjugated molecules and polymers has seen a resurgence in interest, with a focus on their unique electronic and optical properties. nih.gov The development of safer synthetic methods has been crucial in enabling these experimental studies. nih.gov

Overview of Current Research Landscape and Future Trajectories

Current research on fluorinated organoarsenic compounds is focused on several key areas. The development of novel and safer synthetic methodologies remains a priority, aiming to overcome the challenges associated with handling toxic and volatile arsenic precursors. nih.gov The exploration of the fundamental properties of these compounds, including their electronic structure, reactivity, and aromaticity, continues to be an active area of investigation. nih.gov

Future research is likely to expand into the application of fluorinated organoarsines in materials science, particularly in the design of new functional materials with tailored electronic and optical properties. nih.gov The unique characteristics imparted by the fluorine atoms, such as enhanced stability and altered electronic behavior, make these compounds promising candidates for applications in organic electronics and photonics. nih.govnih.gov As synthetic techniques become more refined and the understanding of their fundamental properties deepens, the potential for discovering novel applications for compounds like difluorophenylarsine will continue to grow.

Interactive Data Table: Properties of Difluorophenylarsine

| Property | Value |

| Chemical Formula | C6H3F2As |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Odor | Pungent, garlic-like ontosight.ai |

| Synthesis | Reaction of arsenic trichloride (B1173362) with difluorophenylmagnesium bromide ontosight.ai |

Properties

CAS No. |

368-97-8 |

|---|---|

Molecular Formula |

C6H5AsF2 |

Molecular Weight |

190.02 g/mol |

IUPAC Name |

difluoro(phenyl)arsane |

InChI |

InChI=1S/C6H5AsF2/c8-7(9)6-4-2-1-3-5-6/h1-5H |

InChI Key |

VFMMEYOORMCMRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As](F)F |

Origin of Product |

United States |

Synthetic Methodologies for Difluorophenylarsine

Precursor Synthesis and Selection

The successful synthesis of difluorophenylarsine is highly dependent on the quality and reactivity of its precursors. The primary precursors are a fluorinated aryl organometallic reagent, which provides the difluorophenyl group, and an arsenic source.

Difluorophenylmagnesium bromide is a key Grignard reagent used in the synthesis of difluorophenylarsine. Its preparation involves the reaction of a difluorobromobenzene isomer with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of difluorobenzene and quench the desired reagent. miracosta.edu

The formation of the Grignard reagent is a surface reaction that occurs on the magnesium metal. byjus.com Therefore, the magnesium is typically used in the form of turnings or powder to maximize the surface area. byjus.com Activation of the magnesium surface is often necessary to initiate the reaction, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. prepchem.com The reaction is exothermic and, once initiated, may require cooling to maintain a controlled reaction rate. youtube.com

A general procedure for the preparation of an aryl Grignard reagent is as follows:

Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. prepchem.com

Anhydrous diethyl ether or THF is added to cover the magnesium. prepchem.com

A solution of the corresponding difluorobromobenzene in the anhydrous solvent is added dropwise from the dropping funnel. prepchem.com

The reaction is initiated, often with gentle heating or the addition of an activator. prepchem.com

Once the reaction starts, the addition of the difluorobromobenzene solution is continued at a rate that maintains a gentle reflux. orgsyn.org

After the addition is complete, the mixture is typically refluxed for a period to ensure complete reaction of the magnesium. orgsyn.org

The resulting solution of difluorophenylmagnesium bromide is then used directly in the subsequent reaction with the arsenic source.

Table 1: Properties of Exemplary Difluorophenylmagnesium Bromide Reagents

| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,4-Difluorophenylmagnesium bromide | C₆H₃BrF₂Mg | 217.30 | 138994-55-9 |

| 3,4-Difluorophenylmagnesium bromide | C₆H₃BrF₂Mg | 217.30 | 90897-92-0 |

| 3,5-Difluorophenylmagnesium bromide | C₆H₃BrF₂Mg | 217.30 | 62351-47-7 |

Arsenic trichloride (B1173362) (AsCl₃) is a commonly employed arsenic source for the synthesis of organoarsenic compounds, including difluorophenylarsine. It is a colorless to pale yellow oily liquid that is commercially available. scielo.br AsCl₃ is a versatile reagent that can react with various nucleophiles, such as Grignard reagents, to form arsenic-carbon bonds.

In the context of difluorophenylarsine synthesis, arsenic trichloride acts as an electrophile, where the arsenic atom is attacked by the nucleophilic carbon of the difluorophenylmagnesium bromide. The stoichiometry of the reactants can be controlled to produce different substitution products, such as difluorophenylarsine dichloride (ArAsCl₂) or bis(difluorophenyl)arsine chloride (Ar₂AsCl), which can then be further reduced to the corresponding arsine.

An alternative to arsenic trichloride is arsenic triiodide (AsI₃). While less commonly used, AsI₃ offers advantages in terms of lower volatility and greater stability in air compared to AsCl₃, which can simplify handling procedures. scielo.br However, the reactivity of the arsenic center in AsI₃ is lower due to the reduced electronegativity difference between arsenic and iodine compared to chlorine. scielo.br

Table 2: Common Arsenic Sources for Arsine Synthesis

| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Properties |

| Arsenic Trichloride | AsCl₃ | 181.28 | Highly reactive, volatile liquid |

| Arsenic Triiodide | AsI₃ | 455.62 | Air-stable solid, lower toxicity |

Established Synthetic Routes to Difluorophenylarsine

The synthesis of difluorophenylarsine can be achieved through several established routes, with the Grignard reaction-based approach being the most common. Alternative pathways have also been developed to access arsinosubstituted aromatics.

The reaction of a Grignard reagent with an arsenic halide is a fundamental method for the formation of arsenic-carbon bonds. In the synthesis of difluorophenylarsine, difluorophenylmagnesium bromide is reacted with arsenic trichloride. The reaction typically proceeds through a nucleophilic substitution mechanism, where the difluorophenyl group from the Grignard reagent displaces one or more chloride ions from the arsenic trichloride. wikipedia.org

The stoichiometry of the reaction is crucial in determining the final product. For the synthesis of a tertiary arsine, such as tris(difluorophenyl)arsine, a 3:1 molar ratio of the Grignard reagent to arsenic trichloride would be employed. The reaction is typically carried out in an anhydrous ether solvent at low temperatures to control its exothermicity.

A general representation of the reaction is:

3 ArMgBr + AsCl₃ → Ar₃As + 3 MgBrCl (where Ar = difluorophenyl)

After the reaction is complete, an acidic workup is typically performed to quench any unreacted Grignard reagent and to facilitate the isolation of the desired arsine product. youtube.com

While the Grignard reaction is a widely used method, several alternative pathways for the synthesis of arsinosubstituted aromatics have been developed. These methods can offer advantages in terms of functional group tolerance or the synthesis of specific arsine derivatives.

Reduction of Arsine Oxides: Tertiary arsines can be obtained by the reduction of their corresponding arsine oxides. echemcom.com This method is particularly useful for the synthesis of chiral arsines. The reduction is typically carried out in an acidic medium using reducing agents such as sulfur dioxide or tin(II) chloride. echemcom.com

Reaction of Secondary Chloroarsines with Aromatic Hydrocarbons: Tertiary arsines can also be synthesized by the reaction of secondary chloroarsines with aromatic hydrocarbons in the presence of a Lewis acid catalyst, such as aluminum chloride. echemcom.com

Palladium-Catalyzed Arsination: More recently, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of triarylarsines. These methods involve the reaction of an aryl halide with a stannylarsine, such as n-Bu₃SnAsPh₂, in the presence of a palladium catalyst. researchgate.net This approach can offer good yields and tolerance to various functional groups. researchgate.net

Synthetic Strategy via Bidentate Dithiolate Leaving Groups: A novel synthetic methodology for AB₂-type arsines has been developed that utilizes a bidentate dithiolate leaving group. researchgate.net This approach involves the reaction of tribromoarsine with 1,2-benzenedithiol to reduce the reactivity of two of the reaction sites, allowing for the sequential introduction of different aryl groups. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired difluorophenylarsine product. Several factors can influence the outcome of the synthesis, particularly in Grignard-based reactions.

One of the main challenges in Grignard reagent formation is the competing Wurtz coupling reaction, which leads to the formation of a biaryl byproduct. researchgate.net This side reaction can be minimized by controlling the reaction temperature, the rate of addition of the aryl halide, and the concentration of the reactants. The use of a continuous flow process for the synthesis of Grignard reagents has been shown to improve selectivity and reduce the formation of Wurtz coupling products. researchgate.net

The choice of solvent can also have a significant impact on the reaction. While diethyl ether and THF are commonly used, other solvents such as 2-methyltetrahydrofuran (2-MeTHF) have been explored as greener alternatives that can also suppress the formation of byproducts.

For the reaction of the Grignard reagent with the arsenic source, temperature control is crucial to prevent side reactions and ensure the desired degree of substitution. Low temperatures are generally preferred to control the exothermicity of the reaction.

The use of flow chemistry offers a promising approach for the optimization of Grignard reactions. researchgate.net Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, selectivity, and safety. researchgate.net Kinetic and mechanistic studies using flow chemistry can provide valuable insights into the reaction, enabling a more rational approach to optimization. researchgate.net

Table 3: Key Parameters for Optimization of Difluorophenylarsine Synthesis

| Parameter | Influence on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity; can promote side reactions if too high. | Low-temperature control, use of cooling baths. |

| Solvent | Influences Grignard reagent formation and stability. | Use of anhydrous ether solvents (e.g., THF, 2-MeTHF). |

| Reactant Ratio | Determines the degree of substitution on the arsenic atom. | Precise stoichiometric control of Grignard reagent and arsenic source. |

| Addition Rate | Controls the local concentration of reactants and exothermicity. | Slow, dropwise addition of reagents. |

| Reaction Time | Ensures complete conversion of starting materials. | Monitoring the reaction progress using techniques like TLC or GC. |

Solvent Effects and Temperature Control

While specific studies on solvent effects and temperature control in the synthesis of difluorophenylarsine are not extensively detailed in publicly available literature, general principles of organometallic reactions apply. The choice of solvent is critical in syntheses involving Grignard reagents. Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are typically used to stabilize the Grignard reagent. The solvent can influence the reaction rate and the stability of intermediates.

Temperature control is crucial for managing the reactivity of the organometallic reagents and ensuring the selectivity of the reaction. These reactions are often initiated at low temperatures to control the exothermic reaction and then gradually warmed to ensure completion. For instance, many Grignard reactions are carried out at temperatures ranging from 0 °C to the boiling point of the solvent.

Table 1: General Solvent and Temperature Considerations in Arylarsine Synthesis

| Parameter | Effect on Reaction | Typical Conditions |

|---|---|---|

| Solvent Polarity | Stabilizes organometallic reagents and influences reaction kinetics. | Aprotic ethereal solvents (e.g., THF, Diethyl Ether) |

| Temperature | Controls reaction rate and minimizes side reactions. | Initial cooling (e.g., 0 °C) followed by warming to room or reflux temperature. |

| Reagent Addition Rate | Manages exothermicity and prevents localized overheating. | Slow, dropwise addition of one reagent to the other. |

Note: This table represents general principles for organoarsine synthesis, as specific data for difluorophenylarsine is not detailed in the reviewed literature.

Catalytic Enhancements in Organoarsine Synthesis

Catalysis can play a significant role in the formation of carbon-heteroatom bonds, including the C-As bond. While stoichiometric methods are common, catalytic approaches are being developed to improve efficiency and reduce waste. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for C-C bond formation and have been adapted for C-As bond formation royalsocietypublishing.org. In such a reaction, an aryl halide or triflate is coupled with an arsenic nucleophile in the presence of a palladium catalyst and a suitable ligand.

Organoarsines, such as triphenylarsine (B46628), are themselves used as ligands in palladium-catalyzed reactions like the Stille or Suzuki couplings usa-journals.comroyalsocietypublishing.org. This dual role highlights the importance of arsenic chemistry in catalysis. Recently, a novel palladium-arsenic catalytic cycle has been reported for the hydration of nitriles, where both palladium chloride and arsenic trioxide are used as catalysts frontiersin.org. Although not a direct synthesis of difluorophenylarsine, this demonstrates the potential for bimetallic catalytic systems involving arsenic.

Table 2: Potential Catalytic Approaches for Arylarsine Synthesis

| Catalyst System | Reaction Type | Potential Advantages |

|---|---|---|

| Palladium Complexes | Cross-coupling | High efficiency, functional group tolerance. |

| Copper Catalysis | Cross-coupling | Lower cost compared to palladium. |

| Bimetallic Systems | Various | Novel reactivity and selectivity. |

Note: This table outlines general catalytic strategies that could be applicable to organoarsine synthesis. Specific catalytic methods for difluorophenylarsine are not prominently documented.

Green Chemistry Considerations in Difluorophenylarsine Production

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances mlsu.ac.in. The production of organoarsenic compounds, including difluorophenylarsine, can be evaluated against the 12 Principles of Green Chemistry.

Prevention : Designing syntheses to minimize waste is a primary goal.

Atom Economy : Synthetic routes should be chosen to maximize the incorporation of all reactant atoms into the final product. Cross-coupling reactions often have better atom economy than classical stoichiometric methods.

Less Hazardous Chemical Syntheses : This principle is particularly relevant for organoarsenic chemistry due to the inherent toxicity of arsenic compounds. Research into synthetic pathways that use less toxic starting materials and generate less hazardous byproducts is crucial.

Designing Safer Chemicals : While the desired function of difluorophenylarsine dictates its molecular structure, green chemistry encourages the minimization of toxicity where possible.

Safer Solvents and Auxiliaries : The use of hazardous organic solvents should be minimized or replaced with greener alternatives, such as water or bio-based solvents, where feasible royalsocietypublishing.org.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. Catalytic methods often allow for milder reaction conditions mlsu.ac.in.

Use of Renewable Feedstocks : This principle encourages the use of raw materials from renewable sources rather than depleting ones like fossil fuels.

Reduce Derivatives : Avoiding unnecessary protection and deprotection steps can reduce reagent use and waste generation.

Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in smaller amounts and can be recycled mlsu.ac.in.

Design for Degradation : Chemical products should be designed to break down into innocuous substances after use.

Real-time Analysis for Pollution Prevention : In-process monitoring can help prevent the formation of hazardous byproducts.

Inherently Safer Chemistry for Accident Prevention : Choosing substances and processes that minimize the potential for chemical accidents is a key aspect of green chemistry.

Applying these principles to the synthesis of difluorophenylarsine would involve favoring catalytic routes over stoichiometric ones, choosing safer solvents, and ensuring efficient reactions to minimize waste.

Advanced Spectroscopic and Analytical Techniques in Difluorophenylarsine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for characterizing the precise structure of difluorophenylarsine in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Principles and Applications of ¹H, ¹³C, and ¹⁹F NMR for Organoarsenic Compounds

Principles:

¹H NMR Spectroscopy: This technique detects the hydrogen nuclei (protons). In difluorophenylarsine, ¹H NMR is used to analyze the protons of the phenyl group. The chemical shift (δ) of these protons, typically observed in the aromatic region (around 7-8 ppm), is influenced by the electron-withdrawing nature of the difluoroarsino (-AsF₂) group. libretexts.orgoregonstate.eduresearchgate.net Spin-spin coupling between adjacent protons on the ring provides information about their relative positions (ortho, meta, para).

¹³C NMR Spectroscopy: ¹³C NMR probes the carbon skeleton of the molecule. The spectrum of difluorophenylarsine would show distinct signals for the carbons of the phenyl ring. The carbon atom directly bonded to the arsenic (ipso-carbon) would exhibit a unique chemical shift. Furthermore, the signals for all carbons will be split due to coupling with both ¹H and ¹⁹F nuclei, a phenomenon that can be simplified using decoupling techniques. oregonstate.edumagritek.com The chemical shifts in fluorinated aromatic compounds are well-documented, with the carbon directly attached to fluorine showing a large downfield shift. chemicalbook.com

¹⁹F NMR Spectroscopy: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is highly sensitive for NMR analysis. wikipedia.orghuji.ac.il This technique is particularly powerful for difluorophenylarsine, as it directly observes the fluorine atoms. The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing a clear signal for the -AsF₂ group. alfa-chemistry.combiophysics.org The chemical shift range for organofluorine compounds is extensive, often spanning from -50 to -220 ppm, which minimizes signal overlap. wikipedia.org Coupling between the fluorine nuclei and the arsenic atom (⁷⁵As, I=3/2), as well as long-range coupling to the protons on the phenyl ring, can provide additional structural information.

Applications: The primary application of these 1D NMR techniques is the unambiguous confirmation of the molecular structure of difluorophenylarsine. By integrating the information from ¹H, ¹³C, and ¹⁹F NMR, researchers can verify the presence of the phenyl and difluoroarsino moieties and confirm their connectivity. DFT calculations are often employed to predict and help interpret the NMR spectra of organoarsenic compounds due to the scarcity of comprehensive experimental databases. chemicalbook.com

Table 1: Expected NMR Chemical Shift Ranges for Difluorophenylarsine This table presents typical, generalized chemical shift ranges. Actual values for difluorophenylarsine may vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | ~7.0 - 8.5 | Complex multiplet pattern due to ortho, meta, and para protons. libretexts.orgoregonstate.edu |

| ¹³C | Aromatic (C₆H₅) | ~115 - 140 | Multiple signals for ortho, meta, para, and ipso carbons. chemicalbook.com |

| Ipso-Carbon (C-As) | Variable | Shift is significantly influenced by the arsenic substituent. | |

| ¹⁹F | Arsine-bound (-AsF₂) | -50 to -200 (broad range) | Highly sensitive to the arsenic center; referenced to CFCl₃. wikipedia.orgalfa-chemistry.comresearchgate.net |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To resolve complex structures and unambiguously assign signals, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, revealing through-bond connectivity.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would map the connectivity of the protons on the phenyl ring. Cross-peaks in a COSY spectrum connect protons that are spin-coupled (typically on adjacent carbons), allowing for a sequential "walk" around the aromatic ring to assign the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. For difluorophenylarsine, an HSQC spectrum would show cross-peaks linking each phenyl proton signal to its corresponding ¹³C signal, definitively assigning the protonated carbons in the ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for identifying non-protonated (quaternary) carbons. In this case, an HMBC experiment would show a correlation between the ortho-protons of the phenyl ring and the ipso-carbon (the carbon bonded to arsenic), providing unequivocal evidence for the attachment point of the -AsF₂ group to the ring.

Solid-State NMR Approaches for Structural Insights

While the aforementioned techniques are used for samples in solution, solid-state NMR (ssNMR) provides atomic-level information on materials in their solid or crystalline form. acs.org This is particularly valuable for organoarsenic and organometallic compounds, where crystal packing and intermolecular interactions can significantly influence their properties. rsc.orgacs.org

For difluorophenylarsine, ssNMR could be used to:

Characterize the compound if it is insoluble or unstable in common NMR solvents.

Study polymorphism, which is the existence of different crystal structures for the same compound.

Probe the local environment around the arsenic nucleus (⁷⁵As). However, ⁷⁵As is a quadrupolar nucleus, which often results in very broad signals, making detection challenging and typically requiring high magnetic fields. acs.orgresearchgate.net

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to obtain higher resolution spectra by mitigating anisotropic interactions present in the solid state. rsc.org

Infrared (IR) and Raman Spectroscopy Techniques

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and providing a molecular "fingerprint". horiba.com IR spectroscopy measures the absorption of infrared light by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. libretexts.orgyoutube.com For molecules with a center of symmetry, some vibrations may be active in only one of the two techniques, making them complementary. youtube.com

Vibrational Analysis and Group Frequencies for As-C and As-H Bonds

The analysis of difluorophenylarsine's vibrational spectra would focus on identifying characteristic frequencies for its key bonds. The As-H bond is not present in this molecule.

As-C (Arsenic-Carbon) Vibrations: The stretching vibration for the As-C bond in phenylarsenic compounds is typically found in the lower frequency region of the mid-infrared spectrum.

As-F (Arsenic-Fluorine) Vibrations: The As-F stretching frequencies are expected to appear in the mid-frequency range and would be a key indicator for the presence of the difluoroarsino group.

Phenyl Group Vibrations: The phenyl ring gives rise to a series of characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching vibrations typically produce sharp bands around 1600 and 1450 cm⁻¹. dtic.mil Out-of-plane C-H bending modes in the 900-650 cm⁻¹ region are diagnostic of the substitution pattern on the benzene (B151609) ring. nih.gov

Table 2: Characteristic Group Frequencies Relevant to Difluorophenylarsine This table provides approximate frequency ranges for key vibrational modes.

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium / Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong / Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 650 - 900 | Strong / Medium |

| As-F Stretch | -AsF₂ | 600 - 800 | Strong / Medium |

| As-C Stretch | Phenyl-As | 300 - 500 | Medium / Strong |

Applications of Attenuated Total Reflectance (ATR-IR) and Transmission Spectroscopy

Both ATR-IR and transmission are common sampling techniques in infrared spectroscopy, each with distinct advantages.

Transmission Spectroscopy: This is the traditional method where the IR beam passes directly through the sample. For a solid compound like difluorophenylarsine, this would typically require preparing a KBr pellet (where a small amount of sample is ground with potassium bromide and pressed into a transparent disk) or dissolving the compound in an IR-transparent solvent (like CCl₄ or CS₂) and placing it in a sample cell. sfu.ca While capable of producing high-quality spectra, sample preparation can be more involved. acs.org

Attenuated Total Reflectance (ATR-IR): ATR is a more modern, rapid technique that requires minimal to no sample preparation. libretexts.orgnih.gov The sample (either solid or liquid) is placed in direct contact with a high-refractive-index crystal (often diamond or germanium). The IR beam is passed through the crystal and reflects off the internal surface, creating an evanescent wave that penetrates a few micrometers into the sample. nih.gov This surface sensitivity makes ATR-IR extremely convenient for analyzing neat solids and liquids, eliminating the need for solvents or pellets. sfu.calibretexts.org For difluorophenylarsine, ATR-IR would be a fast and efficient method to obtain a high-quality vibrational spectrum. acs.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, enabling the elucidation of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. colorado.edu

The choice of ionization method is critical in mass spectrometry as it dictates the nature of the ions generated and the extent of fragmentation. For organoarsenic compounds like difluorophenylarsine, several ionization techniques are employed.

Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). wikipedia.orgnd.edulibretexts.org This process often leads to extensive fragmentation, which can be highly valuable for structural elucidation by providing a detailed fragmentation pattern, or "fingerprint," of the molecule. libretexts.orgnih.govwiley.com For difluorophenylarsine, EI-MS would be expected to show a molecular ion peak (M+) and a series of fragment ions corresponding to the loss of fluorine atoms, the phenyl group, or other substituents. chemguide.co.uk The fragmentation pathways can reveal interesting rearrangements, such as the formation of arsenic analogues of benzylic and tropylium (B1234903) cations. nih.govwiley.com

Chemical Ionization (CI): In contrast to EI, CI is a "soft" ionization technique that results in less fragmentation. nd.eduyoutube.com In CI, a reagent gas (e.g., methane, isobutane, or ammonia) is first ionized, and these reagent gas ions then react with the analyte molecule to produce ions, typically through proton transfer. nd.edunih.gov This method is particularly useful for confirming the molecular weight of a compound when the molecular ion is not observed in the EI spectrum. youtube.com For difluorophenylarsine, CI would likely produce a prominent protonated molecule [M+H]+, providing clear evidence of its molecular mass.

Electrospray Ionization (ESI): ESI is another soft ionization technique that is well-suited for the analysis of polar and large molecules, including organoarsenic compounds. icm.edu.plresearchgate.netlibretexts.org In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. youtube.comuvic.ca As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. uvic.ca ESI-MS has been successfully used for the identification of various organoarsenic species. icm.edu.plresearchgate.net

The following table summarizes the key characteristics of these ionization methods in the context of difluorophenylarsine analysis.

| Ionization Method | Fragmentation | Primary Ion Observed | Key Application for Difluorophenylarsine |

| Electron Ionization (EI) | Extensive | Molecular ion (M+), Fragment ions | Structural elucidation through fragmentation patterns. libretexts.orgnih.govwiley.com |

| Chemical Ionization (CI) | Minimal | Protonated molecule [M+H]+ | Determination of molecular weight. nd.eduyoutube.com |

| Electrospray Ionization (ESI) | Minimal | Protonated molecule [M+H]+ | Analysis of polar derivatives and confirmation of molecular weight. icm.edu.plresearchgate.net |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. colorado.edu By measuring the mass-to-charge ratio to several decimal places, it is possible to distinguish between ions with the same nominal mass but different elemental formulas. This capability is invaluable in confirming the identity of difluorophenylarsine and its fragments, as it allows for the unambiguous determination of the number of carbon, hydrogen, fluorine, and arsenic atoms in each ion. colorado.edu

X-ray Diffraction (XRD) Studies for Solid-State Structure Elucidation

X-ray diffraction is a primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid. carleton.edu

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. carleton.edu While it does not provide the same level of structural detail as SCXRD, PXRD is a powerful tool for phase identification, determining crystal lattice parameters, and assessing sample purity. carleton.edumdpi.com In the context of difluorophenylarsine research, PXRD could be used to characterize bulk samples, identify different crystalline forms (polymorphs), and monitor solid-state reactions. acs.org

The table below outlines the applications of XRD techniques in the study of difluorophenylarsine.

| XRD Technique | Sample Type | Information Obtained | Application for Difluorophenylarsine |

| Single Crystal X-ray Diffraction (SCXRD) | Single crystal | Precise 3D molecular structure, bond lengths, bond angles. fzu.cz | Definitive structural elucidation. mdpi.com |

| Powder X-ray Diffraction (PXRD) | Polycrystalline powder | Phase identification, lattice parameters, sample purity. carleton.edumdpi.com | Bulk material characterization, polymorph screening. acs.org |

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are fundamental for the separation and purification of difluorophenylarsine from reaction mixtures and for its quantitative analysis. The choice between gas and liquid chromatography is dictated by the compound's volatility and thermal stability.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the anticipated volatility of difluorophenylarsine, GC, particularly when coupled with mass spectrometry (GC-MS), serves as a primary tool for its identification and quantification.

The successful separation of difluorophenylarsine by GC would depend on several key parameters, including the choice of the stationary phase, the temperature programming of the oven, and the carrier gas flow rate. A non-polar or mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would likely provide good resolution for this analyte. The inclusion of fluorine atoms in the phenyl ring can influence the molecule's volatility and interaction with the stationary phase.

A hypothetical GC method for the analysis of difluorophenylarsine is outlined in the table below. The parameters are based on typical conditions for the analysis of similar organoarsenic and fluorinated aromatic compounds.

Table 1: Representative Gas Chromatography (GC) Parameters for Difluorophenylarsine Analysis

| Parameter | Value/Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Methylpolysiloxane |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Splitless) |

| Oven Program | Initial Temp: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Scan Range | 50-400 m/z |

Detailed research findings on the specific application of GC to difluorophenylarsine are not extensively reported in publicly available literature. However, the principles of GC analysis for related phenylarsine (B13959437) derivatives suggest that such a method would be highly effective for its separation and identification, with the mass spectrometer providing crucial data for structural confirmation through fragmentation patterns.

For less volatile derivatives or for purification from non-volatile impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC method would be the most probable approach for difluorophenylarsine, utilizing a non-polar stationary phase and a polar mobile phase. The presence of the phenyl ring allows for detection using a Diode Array Detector (DAD), which can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

A patent for a related halogenated phenylarsine oxide compound suggests a liquid chromatography-mass spectrometry (LC-MS/MS) method using a C18 column and a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile, which is a common setup for reversed-phase HPLC.

The following table presents a plausible set of HPLC-DAD parameters for the analysis of difluorophenylarsine, extrapolated from methods used for similar aromatic compounds.

Table 2: Illustrative HPLC-DAD Parameters for Difluorophenylarsine Analysis

| Parameter | Value/Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) |

| Wavelengths | 220 nm, 254 nm |

The DAD provides the advantage of acquiring the UV-Vis spectrum of the eluting peak, which can be used to confirm the identity of difluorophenylarsine against a reference standard and to check for co-eluting impurities.

Elemental Analysis for Stoichiometric Characterization

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. For difluorophenylarsine (C₆H₅AsF₂), this involves the precise determination of the mass percentages of carbon, hydrogen, arsenic, and fluorine.

The analysis for carbon and hydrogen is typically performed by combustion analysis. A weighed sample of the compound is combusted in a stream of oxygen at high temperature, converting carbon to carbon dioxide and hydrogen to water. These combustion products are then quantitatively measured.

The determination of arsenic can be achieved through various methods, including inductively coupled plasma mass spectrometry (ICP-MS) after appropriate sample digestion. Fluorine content can be determined by methods such as ion-selective electrode analysis after combustion in an oxygen flask or by ion chromatography.

The theoretical elemental composition of difluorophenylarsine provides the benchmark against which the experimental results are compared to ascertain the purity and confirm the stoichiometry of the compound.

Table 3: Theoretical Elemental Composition of Difluorophenylarsine (C₆H₅AsF₂)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 42.92 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.00 |

| Arsenic | As | 74.922 | 1 | 74.922 | 44.62 |

| Fluorine | F | 18.998 | 2 | 37.996 | 22.63 |

| Total | | | | 189.024 | 100.00 |

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the correct elemental composition of the synthesized difluorophenylarsine.

Reactivity and Mechanistic Investigations of Difluorophenylarsine

General Reactivity Patterns of Organoarsines

Organoarsines, compounds containing a carbon-arsenic bond, exhibit a wide range of chemical reactivity. The arsenic atom in these compounds possesses a lone pair of electrons, making it a potential nucleophile and a ligand for transition metals. The reactivity is significantly influenced by the nature of the organic substituents and any other atoms bonded to the arsenic.

Key reactivity patterns of organoarsines include:

Oxidation: Trivalent organoarsines (R₃As) are readily oxidized to pentavalent arsine oxides (R₃As=O). This is a common reaction and highlights the susceptibility of the arsenic center to electrophilic attack.

Alkylation and Arylation: The arsenic lone pair can react with alkyl or aryl halides to form quaternary arsonium (B1239301) salts ([R₄As]⁺X⁻). This demonstrates the nucleophilic character of the arsenic atom.

Coordination Chemistry: Organoarsines are widely used as ligands in coordination chemistry, binding to metal centers through the arsenic lone pair. The nature of the organic groups can tune the electronic and steric properties of the resulting metal complexes.

Redox Chemistry: Arsenic can exist in various oxidation states, most commonly +3 and +5 in organoarsenic compounds. Interconversion between these oxidation states is a key feature of their chemistry.

The reactivity of difluorophenylarsine will be a modulation of these general patterns, influenced by the strong electron-withdrawing effects of the fluorine atoms and the electronic properties of the phenyl group.

Electrophilic and Nucleophilic Behavior at the Arsenic Center

The arsenic center in difluorophenylarsine is expected to exhibit both electrophilic and nucleophilic properties, with the balance between these two behaviors being significantly influenced by the fluorine substituents.

Nucleophilic Behavior:

Despite the electron-withdrawing fluorine atoms, the arsenic atom in difluorophenylarsine still possesses a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity will be significantly reduced compared to trialkyl- or triarylarsines. The lone pair is less available for donation due to the inductive effect of the fluorine atoms pulling electron density away from the arsenic.

Reactions where difluorophenylarsine would act as a nucleophile include:

Reaction with strong electrophiles: It would likely react with potent electrophiles such as strong alkylating agents (e.g., methyl triflate) to form arsonium salts.

Coordination to electron-rich metal centers: It could still coordinate to transition metals, particularly those in low oxidation states that are more π-basic and can engage in back-bonding with the arsine ligand.

Electrophilic Behavior:

The presence of two highly electronegative fluorine atoms makes the arsenic center in difluorophenylarsine significantly more electrophilic than in many other organoarsines. The arsenic atom will be electron-deficient and thus susceptible to attack by nucleophiles.

This enhanced electrophilicity would manifest in reactions such as:

Hydrolysis: Reaction with water could lead to the formation of phenylarsenous acid derivatives, with the displacement of the fluoride (B91410) ions.

Reaction with other nucleophiles: Strong nucleophiles like organolithium or Grignard reagents would be expected to attack the arsenic center, displacing one or both fluorine atoms.

The electrophilic character of the arsenic is a key feature that distinguishes difluorophenylarsine from many other organoarsine compounds.

Substitution Reactions Involving Difluorophenylarsine

Substitution reactions are a fundamental aspect of the chemistry of difluorophenylarsine, occurring both at the arsenic center and potentially on the phenyl ring.

Substitution at the Arsenic Center:

The As-F bonds in difluorophenylarsine are polar and susceptible to cleavage. Nucleophilic substitution at the arsenic center is expected to be a primary reaction pathway.

Mechanism: These reactions are likely to proceed through a nucleophilic substitution mechanism, which could be associative (similar to an Sₙ2 mechanism) or dissociative (similar to an Sₙ1 mechanism), depending on the reaction conditions and the nature of the nucleophile. Given the potential for hypervalent intermediates in heavier p-block elements, an associative pathway is plausible.

Leaving Group: The fluoride ion (F⁻) is a reasonably good leaving group, facilitating these substitution reactions.

Examples:

Reaction with alcohols or alkoxides would yield alkoxyarsines.

Reaction with amines would produce aminoarsines.

Reaction with organometallic reagents (e.g., R-Li, R-MgX) would lead to the formation of new C-As bonds, displacing the fluorine atoms.

Electrophilic Aromatic Substitution on the Phenyl Ring:

The difluoroarsino (-AsF₂) group is expected to be a deactivating group for electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the arsenic and fluorine atoms. wikipedia.orgmasterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.org It would also be a meta-director.

| Reaction Type | Reagents | Expected Product |

| Nitration | HNO₃/H₂SO₄ | 1-(Difluoroarsino)-3-nitrobenzene |

| Halogenation | Br₂/FeBr₃ | 1-Bromo-3-(difluoroarsino)benzene |

| Sulfonation | SO₃/H₂SO₄ | 3-(Difluoroarsino)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Likely unreactive |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Likely unreactive |

The table is based on predicted reactivity patterns and not on experimental data for difluorophenylarsine.

The strong deactivation of the ring makes Friedel-Crafts reactions unlikely to proceed under standard conditions.

Addition Reactions and Cycloadditions

While less common than substitution reactions, organoarsines can participate in addition and cycloaddition reactions.

Addition Reactions:

The arsenic center in difluorophenylarsine, being electrophilic, could potentially undergo addition reactions with certain reagents. For instance, in the presence of a strong Lewis acid, the formation of an adduct is conceivable.

Cycloaddition Reactions:

Arsoles, which are arsenic analogs of pyrrole, are known to participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions. libretexts.orgnih.govmdpi.comlibretexts.org While difluorophenylarsine itself is not a cyclic diene, it could potentially react as a dienophile in certain cycloaddition reactions, although its reactivity would be influenced by the electronic and steric properties of the -AsF₂ group. The electron-withdrawing nature of the difluoroarsino group might enhance its dienophilic character in reactions with electron-rich dienes.

There is also precedent for organoarsenic compounds participating in [3+2] cycloadditions. The feasibility of such reactions with difluorophenylarsine would depend on the specific reaction partners and conditions.

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding the mechanisms of reactions involving difluorophenylarsine.

Reaction Intermediates:

Arsenium Ions: In reactions where a fluoride ion is abstracted by a Lewis acid, a highly reactive arsenium ion ([PhAsF]⁺) could be formed. These cationic species are potent electrophiles and would readily react with nucleophiles.

Hypervalent Arsenic Species: In nucleophilic substitution reactions at the arsenic center, pentacoordinate arsenic intermediates (e.g., [PhAsF₂Nu]⁻) are plausible. These species would have a trigonal bipyramidal or square pyramidal geometry.

Radical Species: Under certain conditions, such as photolysis or reaction with radical initiators, arsenic-centered radicals could be generated, leading to radical-mediated reactions.

Transition States:

Computational chemistry provides a powerful tool for investigating the transition states of organoarsine reactions. rsc.orgmdpi.comnih.govresearchgate.netresearchgate.net For difluorophenylarsine, theoretical studies could elucidate:

The structure and energy of transition states in nucleophilic substitution reactions, helping to distinguish between associative and dissociative pathways.

The activation barriers for electrophilic attack on the phenyl ring, providing insights into the regioselectivity of these reactions.

The energetics of potential cycloaddition reactions.

Spectroscopic techniques, such as NMR and mass spectrometry, can be employed to detect and characterize transient intermediates in these reactions. researchgate.netnih.govacs.orgcopernicus.orgrsc.org

Coordination Chemistry of Difluorophenylarsine

Ligand Properties and Coordination Modes of Difluorophenylarsine

The potential of difluorophenylarsine as a ligand in coordination chemistry is rooted in the fundamental electronic and steric properties of arsenic and its organic derivatives.

Phosphorus-Arsenic Analogies in Ligand Design

Arsenic and phosphorus, both members of Group 15 of the periodic table, share similarities in their electronic configurations, which often leads to analogous behavior in their compounds. wikipedia.orgnih.gov Both elements possess a lone pair of electrons in their trivalent state, making them effective Lewis bases capable of donating electron density to a metal center to form a coordinate covalent bond. wikipedia.org Consequently, arsenical ligands, like their phosphine (B1218219) counterparts, are classified as soft ligands, favoring coordination with soft metal centers such as late transition metals.

The primary distinction between analogous phosphine and arsine ligands lies in the larger atomic radius and more diffuse valence orbitals of arsenic. This generally results in longer and weaker metal-arsenic bonds compared to metal-phosphorus bonds. The electronegativity of arsenic is also slightly higher than that of phosphorus, which can influence the donor strength of the ligand. In the case of difluorophenylarsine, the presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to reduce the electron density on the arsenic atom, thereby diminishing its Lewis basicity compared to an unsubstituted phenylarsine (B13959437).

Monodentate vs. Multidentate Coordination Schemes

A ligand's ability to bind to a metal center through one or more donor atoms is a key aspect of its coordination chemistry. uomustansiriyah.edu.iqlibretexts.org

Monodentate Ligands: These ligands bind to a metal ion through a single donor atom. purdue.edu Difluorophenylarsine, in its simplest form, would act as a monodentate ligand, coordinating to a metal center via the lone pair of electrons on the arsenic atom.

Multidentate Ligands: These ligands, also known as chelating agents, possess two or more donor atoms that can simultaneously bind to a single metal center, forming a ring-like structure known as a chelate. quora.compearson.com While a simple difluorophenylarsine molecule is monodentate, it is conceivable to design more complex molecules that incorporate the difluorophenylarsine moiety into a larger structure containing additional donor atoms, thereby creating a multidentate ligand.

The stability of metal complexes is often significantly enhanced when multidentate ligands are involved, a phenomenon known as the chelate effect. This increased stability is primarily due to favorable entropic factors. quora.com

Chelation Effects and Macrocyclic Ligands

Chelation is a critical concept in coordination chemistry, leading to the formation of highly stable metal complexes. nih.govresearchgate.netnih.gov The enhanced stability of chelates is a result of the formation of a ring structure involving the metal ion and the multidentate ligand. nih.gov

Macrocyclic ligands are a special class of chelating agents that are large, cyclic molecules containing multiple donor atoms. The coordination of a metal ion within the cavity of a macrocyclic ligand often results in exceptionally stable complexes due to a combination of the chelate effect and a favorable pre-organization of the donor atoms for binding. While there is no specific information on macrocyclic ligands containing a difluorophenylarsine unit, the principles of macrocyclic chemistry suggest that such ligands could be designed to selectively bind certain metal ions. acs.orgosti.gov

Synthesis and Characterization of Metal Complexes with Difluorophenylarsine Ligands

The synthesis of metal complexes generally involves the reaction of a metal salt or a metal precursor with the desired ligand in a suitable solvent. chemicaljournal.orgmdpi.comscispace.com The characterization of the resulting complexes typically employs a variety of spectroscopic and analytical techniques.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with a wide range of ligands. mdpi.comresearchgate.netnih.gov The synthesis of transition metal complexes with a hypothetical difluorophenylarsine ligand would likely follow standard procedures. For instance, the reaction of a labile transition metal complex, such as a metal halide or carbonyl, with difluorophenylarsine in an appropriate solvent would be a common synthetic route.

The characterization of such complexes would involve techniques like:

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles between the metal and the arsenic atom.

NMR Spectroscopy: 1H, 13C, and 19F NMR would be used to characterize the organic framework of the ligand upon coordination.

Infrared (IR) and Raman Spectroscopy: To identify vibrational frequencies associated with the metal-arsenic bond and to observe shifts in the vibrational modes of the ligand upon coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry and the nature of the metal-ligand bonding.

Main Group Metal Complexes

While less common than transition metal complexes, main group elements can also form coordination compounds. scispace.com The synthesis of main group metal complexes with difluorophenylarsine would likely involve the reaction of a main group halide or organometallic compound with the arsine ligand. The characterization techniques would be similar to those used for transition metal complexes, with a greater emphasis on multinuclear NMR (if applicable to the specific main group element) to probe the coordination environment of the metal center.

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound "Arsine, difluorophenyl-" concerning its coordination chemistry. Consequently, it is not possible to provide an article on the structural elucidation, electronic structure, bonding analysis, or spectroscopic probes of its metal complexes as requested.

The searches for crystallographic data, computational studies, and spectroscopic analyses of metal complexes containing the difluorophenylarsine ligand did not yield any relevant results. The scientific literature accessible through the performed searches does not appear to contain studies on the synthesis or characterization of coordination compounds with this specific ligand. Therefore, the detailed, informative, and scientifically accurate content required for the specified article sections cannot be generated.

Theoretical and Computational Studies of Difluorophenylarsine

Quantum Chemical Calculations

Detailed quantum chemical calculations on the neutral difluorophenylarsine molecule are not extensively reported in publicly accessible research. The primary application of these methods has been in the context of explaining its fragmentation patterns in the gas phase.

Ab Initio Methods for Molecular Properties

Information regarding the application of ab initio methods to determine the molecular properties (e.g., dipole moment, polarizability, vibrational frequencies) of neutral difluorophenylarsine is not available in the reviewed literature. While some studies mention the use of ab initio methods like UMP2, it is again within the limited context of calculating the properties of ionic fragments to correlate with experimental mass spectrometry data. researchgate.net

Prediction of Frontier Molecular Orbitals and Reactivity Indices

There are no specific studies found that report on the prediction of frontier molecular orbitals (HOMO and LUMO), their energy gaps, or associated reactivity indices for difluorophenylarsine. Such analyses are crucial for predicting the chemical reactivity and kinetic stability of a molecule, but this information is currently lacking for this specific compound.

Molecular Modeling and Dynamics Simulations

Similar to quantum chemical calculations, molecular modeling and simulation studies on difluorophenylarsine are not well-documented, with the exception of static calculations on reaction pathways for its ionic forms.

Conformational Analysis and Molecular Geometries

A detailed conformational analysis and determination of the optimized molecular geometry, including specific bond lengths and angles for neutral difluorophenylarsine using computational methods, is not present in the available literature.

Reaction Mechanism Elucidation and Transition State Calculations

Computational efforts in this area have been confined to the gas-phase unimolecular reactions of the C₆H₅AsF⁺ ion. Theoretical calculations have been performed to investigate the elimination of hydrogen fluoride (B91410) (HF) from this ion. kisti.re.kr These studies confirmed that the elimination process requires a specific enthalpy of activation (ΔH#) and proceeds through a defined transition state. kisti.re.kr Notably, calculations revealed that related ions, such as (4-fluorophenyl) arsenium ions (F–C₆H₄As⁺–H), rearrange to the C₆H₅AsF⁺ structure via an identical transition state before fragmentation. kisti.re.kr This work, while valuable, only illuminates a very specific rearrangement and fragmentation pathway of an ionic species and does not address the broader reactivity of the neutral difluorophenylarsine molecule with other chemical entities.

Ligand-Protein/Substrate Interactions (non-clinical, e.g., enzyme mimics or catalyst design)

In the realm of non-clinical applications, computational methods are instrumental in designing and understanding how ligands like difluorophenylarsine might interact with proteins or act as components of synthetic catalysts, such as enzyme mimics. These studies are crucial for developing new catalytic systems for specialized chemical transformations.

Enzyme Mimics and Catalyst Design: Computational modeling, particularly Density Functional Theory (DFT), is a cornerstone in the rational design of catalysts. nih.govmdpi.com For a molecule like difluorophenylarsine, DFT could be used to model its incorporation into a larger metal-organic framework or coordination complex. rsc.org Theoretical studies would explore the electronic structure of such a complex, including the frontier molecular orbitals (HOMO and LUMO), to predict its catalytic activity. For instance, the arsenic center, influenced by the electron-withdrawing fluorine atoms on the phenyl ring, could be modeled as a Lewis acidic site.

Researchers would simulate the interaction of this catalytic site with various substrates. By calculating the energy barriers for different reaction pathways, they can predict the efficiency and selectivity of the catalyst. For example, in a modeled enzyme mimic, the difluorophenylarsine moiety could be designed to bind a specific substrate, positioning it for a reaction facilitated by a metal center elsewhere in the mimic. Computational analysis helps in optimizing the geometry and electronic properties of the entire system to achieve the desired catalytic function. nih.gov

Ligand-Protein Docking: While clinical applications are outside the scope, molecular docking simulations can be used to explore the binding of organoarsenic compounds to protein active sites in a non-clinical context, such as inhibiting enzymes for biocatalysis research. mdpi.com Although specific docking studies on difluorophenylarsine are not readily available, the general procedure would involve:

Obtaining or modeling the 3D structure of a target protein.

Generating a low-energy conformation of difluorophenylarsine using computational chemistry software.

Using a docking algorithm to predict the most favorable binding poses of the ligand within the protein's active site.

Calculating a binding affinity score to estimate the strength of the interaction.

These theoretical binding studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex, providing a foundation for the design of novel inhibitors or probes for biochemical research. nih.gov

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, NMR coupling constants, not specific chemical shifts)

Computational quantum chemistry methods are highly effective at predicting spectroscopic parameters, which is vital for characterizing newly synthesized compounds and understanding their electronic structure.

Vibrational Frequencies: Theoretical vibrational frequencies for difluorophenylarsine can be calculated using methods like DFT. nih.gov These calculations involve optimizing the molecular geometry to find its lowest energy state and then computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the frequencies and corresponding normal modes of vibration. uni-goettingen.de These predicted frequencies, often expressed in wavenumbers (cm⁻¹), can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure. The calculations can distinguish between different types of vibrations, such as C-F stretches, C-As stretches, and phenyl ring modes. nih.gov

Table 1: Illustrative Predicted Vibrational Modes for an Aryl-Arsenic Compound This table is a generalized representation of the types of vibrational modes that would be calculated for a molecule like difluorophenylarsine. Actual frequencies would require specific DFT calculations.

| Vibrational Mode Description | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Phenyl C-H Stretch | 3000 - 3100 |

| Phenyl Ring C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1350 |

| Phenyl C-As Stretch | 1000 - 1100 |

| As-H Stretch (if present) | 2000 - 2200 |

| Phenyl Ring In-Plane Bend | 900 - 1200 |

| Phenyl Ring Out-of-Plane Bend | 650 - 900 |

NMR Coupling Constants: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. While predicting precise chemical shifts can be complex, the calculation of spin-spin coupling constants (J-coupling) is a key application of computational chemistry. youtube.comox.ac.uk For difluorophenylarsine, DFT calculations can predict the coupling constants between different nuclei, such as ¹H-¹H, ¹³C-¹H, and ¹⁹F-¹³C. nih.govresearchgate.net These calculations provide through-bond connectivity information. For instance, the magnitude of the three-bond coupling constant (³J) between vicinal protons is related to the dihedral angle between them, a relationship first described by Karplus. Theoretical calculations can model these relationships for the specific electronic environment of difluorophenylarsine. organicchemistrydata.org Predicting these coupling constants is crucial for interpreting complex NMR spectra and confirming the molecule's constitution and conformation. nih.gov

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to link a molecule's structural features to its reactivity and physical properties. wikipedia.org Computationally, this is often achieved through Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models.

Structure-Reactivity: For difluorophenylarsine, theoretical studies can quantify how the presence and position of the fluorine atoms on the phenyl ring affect the reactivity of the arsine group. The electron-withdrawing nature of fluorine atoms is known to influence the electronic properties of the entire molecule. ed.ac.uk Computational methods can be used to calculate various molecular descriptors that correlate with reactivity:

Atomic Charges: Calculating the partial charges on the arsenic and carbon atoms can indicate sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are related to its reactive sites.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. A lower LUMO energy, for example, would suggest that difluorophenylarsine is a better electron acceptor compared to non-fluorinated phenylarsine (B13959437).

These descriptors can be used to build models that predict how difluorophenylarsine would behave in various chemical reactions, such as oxidation at the arsenic center or substitution on the aromatic ring. nih.gov

Structure-Property: SPR studies computationally link molecular structure to physical properties like solubility, lipophilicity (logP), and electronic properties. nih.gov Fluorination is a common strategy in medicinal chemistry and materials science to modulate these properties. rsc.org For difluorophenylarsine, computational models could predict how fluorination impacts its properties compared to phenylarsine.

Table 2: Predicted Physicochemical Property Comparison (Illustrative) This table illustrates the expected trends based on general chemical principles of fluorination. Precise values would require specific QSPR modeling.

| Property | Phenylarsine (Predicted) | Difluorophenylarsine (Predicted Trend) | Rationale for Change |

|---|---|---|---|

| Dipole Moment | Moderate | Higher | High electronegativity of fluorine atoms creates a stronger molecular dipole. |

| Lipophilicity (logP) | High | Higher | Fluorine substitution typically increases lipophilicity. nih.gov |

| LUMO Energy | Higher (less positive) | Lower (more positive) | Electron-withdrawing fluorine atoms lower the energy of the LUMO, increasing electron affinity. ed.ac.uk |

| Acidity of As-H bond | Lower | Higher | Inductive effect of fluorine atoms stabilizes the conjugate base, increasing acidity. |

By systematically calculating these descriptors for a series of related compounds, robust QSPR models can be developed to predict the properties of new, unsynthesized molecules, accelerating the discovery of compounds with desired characteristics. nih.gov

Advanced Applications of Difluorophenylarsine in Materials Science and Catalysis

Precursor in Semiconducting Material Synthesis

Organoarsenic compounds are crucial in the fabrication of III-V compound semiconductors, such as Gallium Arsenide (GaAs) and Indium Arsenide (InAs), through processes like Metal-Organic Chemical Vapor Deposition (MOCVD). aip.orgias.ac.in These semiconductors are fundamental components in optoelectronic devices, including lasers and solar cells. The choice of the organoarsenic precursor is critical as its reactivity influences the quality and size distribution of the resulting semiconductor quantum dots. nih.gov

While compounds like tris(trimethylsilyl)arsine are commonly used, the development of less reactive precursors is an active area of research to achieve better control over particle growth. nih.gov Difluorophenylarsine, with its distinct electronic profile due to the electronegative fluorine atoms, could serve as a specialized precursor. The fluorine atoms would modulate the decomposition temperature and reactivity of the molecule, potentially offering a wider processing window or different growth kinetics for thin films or nanocrystals. The synthesis of III-V quantum dots is known to be challenging due to the high reactivity of conventional group-V precursors, and tailoring this reactivity is key to improving material quality. nih.gov

Table 1: Comparison of Organoarsenic Precursors in III-V Semiconductor Synthesis

| Precursor Type | Common Examples | Key Characteristics | Potential Application of Difluorophenylarsine |

|---|---|---|---|

| Alkyl Arsines | Trimethylarsine, Triethylarsine | High vapor pressure, lower decomposition temperatures. | Not a direct analogue. |

| Silyl Arsines | Tris(trimethylsilyl)arsine | Used for lower temperature synthesis of quantum dots. nih.gov | Could offer alternative reactivity and decomposition pathways. |

| Aryl Arsines | Triphenylarsine (B46628) | Higher thermal stability. | Difluorophenylarsine would have modified stability due to fluorine atoms. |

Applications in Functional Materials Research

The unique properties imparted by fluorine atoms are widely exploited in the development of functional materials. nih.gov Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and specific electronic characteristics. rsc.orgacs.org

Polymer Additives and Modifiers

Fluoropolymers are known for their low friction, weather resistance, and non-adhesive properties. daikinchemicals.com Additives are often incorporated into conventional polymers to enhance performance, such as improving lubricity or acting as processing aids. While polytetrafluoroethylene (PTFE) micropowders are common, smaller molecular additives can also be used to modify surface properties or flame retardancy. daikinchemicals.com

Difluorophenylarsine, as a small, fluorinated organometallic molecule, could potentially act as a unique modifier. Its incorporation into a polymer matrix could alter the surface energy, refractive index, and thermal stability of the material. The arsenic component might also contribute to flame retardant properties, a known application area for some organometallic compounds.

Components in Optoelectronic Devices

The incorporation of fluorine atoms into organic conjugated materials for optoelectronics has a significant impact on their properties. rsc.orgrsc.org Fluorination typically lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.orgrsc.org This modification can facilitate electron injection and enhance the material's resistance to oxidative degradation, which is crucial for the longevity of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org

Difluorophenylarsine could be used as a building block or a dopant in materials for such devices. The electron-withdrawing nature of the fluorine atoms would influence the electronic properties of any larger molecule it is incorporated into. rsc.org This strategy is used to create n-type or ambipolar semiconducting materials, which are essential for complex electronic circuits. rsc.org

Table 2: Effects of Fluorination on Organic Optoelectronic Materials

| Property | Effect of Fluorine Substitution | Relevance to Difluorophenylarsine |

|---|---|---|

| Energy Levels (HOMO/LUMO) | Lowers both HOMO and LUMO levels. rsc.orgrsc.org | Could be used to tune the electronic properties of host materials. |

| Electron Injection | Facilitates easier electron injection. rsc.orgrsc.org | Potentially improves efficiency in devices like OLEDs. |

| Oxidative Stability | Increases resistance to degradation. rsc.org | Could enhance the operational lifetime of devices. |

| Charge Carrier Mobility | Can enhance mobility through solid-state packing effects (e.g., C-H···F interactions). rsc.org | The phenyl group provides a site for such interactions. |

Catalytic Applications in Organic Transformations

Arsine-containing ligands, analogous to the more common phosphine (B1218219) ligands, are used in coordination chemistry and catalysis. The electronic and steric properties of the ligand are critical to the activity and selectivity of the metal catalyst. uu.nlnih.gov

Design Principles for Arsine-Based Catalysts

The design of effective catalysts relies on the precise tuning of the ligand's properties. chemrxiv.orgresearchgate.net Key factors include:

Electronic Effects : The electron-donating or -withdrawing nature of the substituents on the arsenic atom directly influences the electron density at the metal center. Electron-withdrawing groups, such as fluorine, decrease the electron-donating ability of the arsine ligand. This can make the metal center more electrophilic, potentially enhancing its reactivity in certain catalytic steps like oxidative addition. chemrxiv.org

Steric Effects : The size of the ligand and its substituents (the "cone angle") controls access to the metal center, influencing substrate binding and selectivity. rsc.org The phenyl group of difluorophenylarsine provides significant steric bulk compared to simpler alkyl groups.

The combination of the electron-withdrawing difluoro substituents and the sterically demanding phenyl group in difluorophenylarsine makes it a ligand with a distinct electronic and steric profile. This could be beneficial in catalytic reactions where fine-tuning of the metal center's properties is required to achieve high efficiency and selectivity. nih.gov

Role in Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis : In homogeneous catalysis, the catalyst is in the same phase as the reactants. mdpi.com Metal complexes with arsine ligands can catalyze a variety of organic transformations. Difluorophenylarsine would be used as a ligand for a transition metal (e.g., palladium, rhodium, iron), where its electronic properties could stabilize specific oxidation states of the metal or influence the rate of key steps in a catalytic cycle. nih.gov

Heterogeneous Catalysis : Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in separation and reusability. rsc.orginnovationnewsnetwork.com While less common, organometallic complexes can be immobilized on solid supports to create heterogeneous catalysts. A complex containing a difluorophenylarsine ligand could be anchored to a support like silica (B1680970) or a polymer. The robustness of the C-F and As-C bonds could provide the necessary stability for such applications. The synergy between the molecularly-defined active site (the metal-arsine complex) and the solid support can lead to catalysts that combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous ones. rsc.org

Mechanistic Insights into Catalytic Cycles (e.g., transfer hydrogenation, C-H activation)